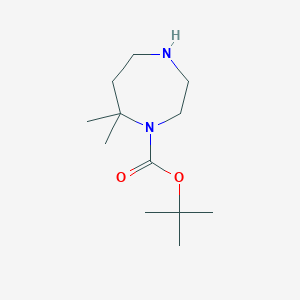

tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate

Description

tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-8-13-7-6-12(14,4)5/h13H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNTULJVNFYOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate can be achieved through several methods. One common approach involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Reaction Types and Mechanisms

tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate exhibits reactivity typical of its functional groups and heterocyclic structure. Key reaction types include:

1.1 Oxidation

The compound undergoes oxidation via agents such as hydrogen peroxide or potassium permanganate (KMnO₄). These reactions typically target the diazepane ring or methyl substituents, yielding oxidized derivatives. For example, oxidation may introduce carbonyl groups or alter the ring structure depending on reaction conditions.

1.2 Reduction

Reduction reactions are facilitated by agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions may reduce carbonyl groups or modify the nitrogen-containing heterocyclic system, producing reduced analogs with altered stereochemistry or functional groups.

1.3 Substitution

Nucleophilic substitution reactions are possible, where the tert-butyl group or other substituents are replaced by alternative functional groups. The steric bulk of the tert-butyl group may influence reaction rates and regioselectivity.

Industrial and Synthetic Utility

The compound serves as a precursor in pharmaceutical synthesis, such as in the preparation of Suvorexant, a medication for insomnia . Its structure allows for versatile modifications, making it a valuable intermediate in organic chemistry.

Reaction Optimization

Industrial production involves scalable methods like continuous flow reactors and purification techniques (e.g., crystallization, chromatography) to ensure high yields and purity.

Comparative Analysis of Reaction Types

| Reaction Type | Agents/Conditions | Key Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Oxidized derivatives (e.g., carbonyl-containing compounds) |

| Reduction | LiAlH₄, NaBH₄ | Reduced analogs (e.g., alcohol or amine derivatives) |

| Substitution | Nucleophilic agents (e.g., amines) | Substituted derivatives (e.g., aryl or alkyl groups) |

Mechanistic Insights

The tert-butyl group’s steric bulk and the diazepane ring’s electronic properties influence reaction pathways. For example, oxidation may proceed via electrophilic attack on the ring, while reduction could target carbonyl groups if present. Substitution reactions likely involve leaving groups or transition metal catalysis.

Biological and Chemical Significance

The compound’s interactions with molecular targets (e.g., enzymes, receptors) are critical in drug discovery. While specific biological mechanisms require further study, its role in synthesizing Suvorexant highlights its utility in modulating neurotransmitter activity (e.g., orexin receptor antagonism) .

Scientific Research Applications

tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- tert-Butyl 1,4-diazepane-1-carboxylate

- tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate

- 1-Methyl-1,4-diazepane

- Methyl 2-(1,4-diazepan-1-yl)acetate

Comparison: tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate is unique due to its specific tert-butyl and dimethyl substitutions, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry .

Biological Activity

tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate (CAS Number: 1782447-08-8) is a chemical compound with significant potential in medicinal chemistry and biological research. With a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol, this compound is structurally characterized by its diazepane ring and tert-butyl ester functionality. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure includes:

- IUPAC Name : this compound

- Molecular Weight : 228.33 g/mol

- Density : Not available

- Boiling Point : Not available

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to act as a ligand for certain biological targets, modulating their activity in various biochemical pathways. The exact mechanisms may vary depending on the specific application but often involve enzyme inhibition or receptor modulation.

Anticoagulant Properties

Recent studies have highlighted the potential of diazepane derivatives as factor Xa inhibitors, which are crucial in the development of antithrombotic agents. For instance, related compounds have demonstrated potent inhibitory activity against factor Xa (fXa), with IC50 values as low as 6.8 nM. This suggests that this compound may exhibit similar anticoagulant properties due to its structural analogies with effective fXa inhibitors .

Antimicrobial Activity

Research into the antimicrobial properties of diazepane derivatives indicates that some compounds within this class exhibit significant antibacterial activity. For example, compounds derived from similar structures have shown effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus. Although specific data on this compound is limited, its structural characteristics suggest potential antimicrobial efficacy .

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Potential fXa inhibitor | TBD | Structural analogs show promise |

| Compound 13 (YM-96765) | fXa inhibitor | 6.8 | Effective antithrombotic without prolonged bleeding |

| Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | Antibacterial | TBD | Similar structure with known activity |

Case Studies

Several studies have investigated the biological activities of diazepane derivatives:

- Study on Factor Xa Inhibition : A series of diazepane derivatives were synthesized and evaluated for their anticoagulant properties. The findings indicated that modifications on the diazepane ring significantly influenced their inhibitory potency against factor Xa .

- Antibacterial Efficacy : In a comparative study on various diazepane derivatives against bacterial strains like S. aureus and E. coli, certain compounds exhibited zones of inhibition comparable to standard antibiotics .

Q & A

What are the established synthetic protocols for preparing tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves Boc-protection of the 1,4-diazepane backbone. A common approach is reacting 7,7-dimethyl-1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane or THF) under mild basic conditions (e.g., triethylamine or DMAP) at 0–25°C for 2–6 hours . Optimization parameters include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like Boc-group migration .

- Solvent selection : THF enhances solubility of intermediates compared to DCM, improving yields by 10–15% .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates the reaction rate by 2–3× compared to triethylamine alone .

Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended, with monitoring by TLC (Rf ≈ 0.4 in 3:1 hexane:EtOAc) .

How should researchers assess the stability and storage conditions of this compound under varying experimental environments?

Level: Basic

Methodological Answer:

Stability studies should evaluate:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Evidence suggests Boc-protected diazepanes degrade above 150°C, releasing CO₂ and isobutylene .

- Hydrolytic sensitivity : Test pH-dependent stability by incubating the compound in buffered solutions (pH 2–12). Boc groups are labile under acidic (pH < 3) or strongly basic (pH > 10) conditions .

- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 24 hours) can detect photodegradation products. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

What advanced analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Level: Basic

Methodological Answer:

- NMR spectroscopy : ¹H NMR (CDCl₃) should show tert-butyl singlet at δ 1.4–1.5 ppm and diazepane protons as multiplet signals between δ 2.5–3.5 ppm. ¹³C NMR confirms Boc carbonyl at ~155 ppm .

- Mass spectrometry : High-resolution ESI-MS (positive mode) should match the molecular ion [M+H]⁺ at m/z 257.2 (C₁₃H₂₅N₂O₂⁺). Fragmentation patterns (e.g., loss of Boc group, m/z 157.1) validate the structure .

- XRD for crystallinity : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the diazepane ring, particularly the 7,7-dimethyl configuration .

What safety protocols are critical for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Exposure control : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coat, goggles) to minimize inhalation/contact risks .

- Spill management : Absorb spills with inert materials (vermiculite), neutralize with 10% citric acid (for basic residues), and dispose as hazardous waste .

- Emergency response : For eye contact, irrigate with saline for 15 minutes; for ingestion, administer activated charcoal (1 g/kg) and seek medical evaluation .

How can computational methods optimize the synthesis and reactivity of this compound?

Level: Advanced

Methodological Answer:

- Reaction pathway modeling : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to simulate Boc-protection energetics. Identify transition states to predict rate-limiting steps and optimize catalyst loading .

- Solvent selection algorithms : Machine learning models (e.g., COSMO-RS) predict solvent effects on reaction kinetics. For example, THF reduces activation energy by 5–8 kJ/mol compared to DCM .

- Process simulation : COMSOL Multiphysics models heat/mass transfer in flow reactors, enabling scale-up with >90% yield retention .

What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Level: Advanced

Methodological Answer:

- Boc migration : Under basic conditions, the Boc group may migrate to the adjacent nitrogen. Monitor via ¹H NMR (appearance of new tert-butyl signals) and mitigate by lowering reaction pH to 8–9 .

- Ring-opening reactions : Elevated temperatures (>40°C) can cleave the diazepane ring. Use Arrhenius plots (ln k vs. 1/T) to establish safe temperature thresholds .

- Oxidative degradation : Trace metals (e.g., Fe³⁺) catalyze oxidation. Add EDTA (0.1–1 mM) to chelate metal impurities and stabilize the compound .

How should researchers address contradictions in reported physical properties (e.g., solubility, logP) of this compound?

Level: Advanced

Methodological Answer:

- Solubility reconciliation : Use shake-flask method (USP <921>) in triplicate across solvents (water, DMSO, ethanol). For example, discrepancies in aqueous solubility may arise from pH variations; measure at pH 7.4 (PBS) and pH 5.0 (acetate buffer) .

- LogP determination : Compare HPLC-derived logP (C18 column, isocratic MeOH:H₂O) with computational predictions (e.g., XLogP3). Resolve outliers by verifying column calibration and compound purity (>95% by HPLC) .

What environmental impact assessments are required for this compound in academic research?

Level: Advanced

Methodological Answer:

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values. Preliminary data suggest moderate toxicity (LC₅₀ ≈ 10–50 mg/L) due to nitrogenous byproducts .

- Biodegradation : Use OECD 301B (CO₂ evolution test) to assess aerobic degradation. Boc-protected compounds typically show slow mineralization (<20% in 28 days), warranting waste neutralization before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.